
N-(Pent-4-YN-1-YL)cyclobutanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Pent-4-YN-1-YL)cyclobutanamine is an organic compound with the molecular formula C9H15N It is a derivative of cyclobutanamine, where the amine group is substituted with a pent-4-yn-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pent-4-YN-1-YL)cyclobutanamine typically involves the reaction of cyclobutanamine with pent-4-yn-1-yl tosylate. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetonitrile (CH3CN). The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(Pent-4-YN-1-YL)cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Aplicaciones Científicas De Investigación
N-(Pent-4-YN-1-YL)cyclobutanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases.
Industry: It may be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(Pent-4-YN-1-YL)cyclobutanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access .
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutanamine: The parent compound, which lacks the pent-4-yn-1-yl group.
N-(Prop-2-YN-1-YL)cyclobutanamine: A similar compound with a shorter alkyne chain.
Uniqueness
N-(Pent-4-YN-1-YL)cyclobutanamine is unique due to its longer alkyne chain, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its potential in various applications compared to its shorter-chain analogs .
Propiedades
Fórmula molecular |
C9H15N |
|---|---|
Peso molecular |
137.22 g/mol |
Nombre IUPAC |
N-pent-4-ynylcyclobutanamine |
InChI |
InChI=1S/C9H15N/c1-2-3-4-8-10-9-6-5-7-9/h1,9-10H,3-8H2 |
Clave InChI |
LPOZYJFJQIUZOW-UHFFFAOYSA-N |
SMILES canónico |
C#CCCCNC1CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




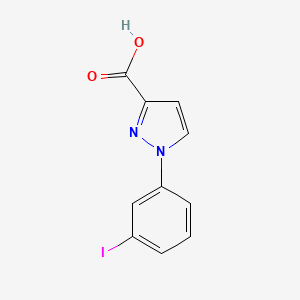

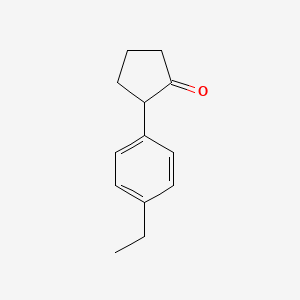
![3-[(3-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B13068046.png)
![5-Amino-3-bromo-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13068049.png)

![Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13068051.png)
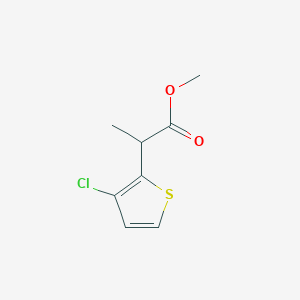
![7-Cyclopropyl-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13068067.png)
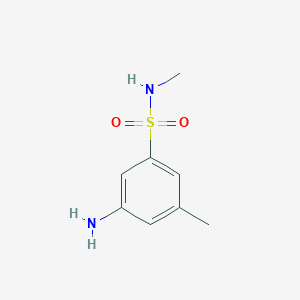
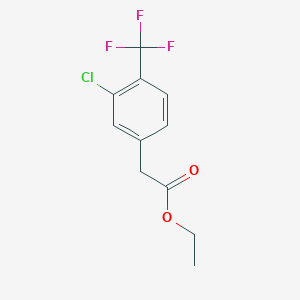
![6-(2-hydroxyethyl)-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13068107.png)
